Cas no 285570-60-7 (Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt)
Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt Chemical and Physical Properties
Names and Identifiers
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- Ac-DEVD-CMK
- N-Acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide
- BP-23540
- CHEMBL1782265
- DA-70475
- Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt
- (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- Caspase-3 Inhibitor III
- 285570-60-7
- N-acetyl-Asp-Glu-Val-Asp-chloromethylketone
- acetyl-Asp-Glu-Val-Asp-chloromethyl ketone
- MFCD25372552
- (4S,7S,10S,13S)-7-(2-Carboxyethyl)-4-(carboxymethyl)-13-(2-chloroacetyl)-10-isopropyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid
- BDBM50346373
- CS-0014223
- Ac-DEVD-CMK (trifluoroacetate salt)
- Ac-DEVD-CMK/Caspase-3 Inhibitor III
- EX-A8700
- HY-P0034
- J-017126
- (2S,5S,8S,11S)-8-(2-carboxyethyl)-11-(carboxymethyl)-2-(2-chloroacetyl)-5-isopropyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecane-1-carboxylic acid
-
- MDL: MFCD25372552
- Inchi: 1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1
- InChI Key: ATNOUPFYBMVFLD-RSLFNQERSA-N
- SMILES: ClCC([C@H](CC(=O)O)NC([C@H](C(C)C)NC([C@H](CCC(=O)O)NC([C@H](CC(=O)O)NC(C)=O)=O)=O)=O)=O
Computed Properties
- Exact Mass: 550.1677855g/mol
- Monoisotopic Mass: 550.1677855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 37
- Rotatable Bond Count: 21
- Complexity: 909
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 245Ų
Experimental Properties
- Density: 1.401±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (33 g/l) (25 º C),
- PSA: 245.37000
- LogP: -0.21280
Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A299130-5mg |
Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt |
285570-60-7 | 5mg |
$ 450.00 | 2022-06-08 | ||
| TRC | A299130-10mg |
Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt |
285570-60-7 | 10mg |
$ 750.00 | 2022-06-08 | ||
| TRC | A299130-25mg |
Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt |
285570-60-7 | 25mg |
$ 1495.00 | 2022-06-08 | ||
| abcr | AB350446-1 mg |
Caspase-3 Inhibitor III; . |
285570-60-7 | 1 mg |
€107.70 | 2023-07-19 | ||
| abcr | AB350446-5 mg |
Caspase-3 Inhibitor III; . |
285570-60-7 | 5 mg |
€215.40 | 2023-07-19 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6144-1mg |
Ac-DEVD-CMK |
285570-60-7 | 98% | 1mg |
¥916.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6144-5mg |
Ac-DEVD-CMK |
285570-60-7 | 98% | 5mg |
¥3991.00 | 2023-09-10 | |
| abcr | AB350446-1mg |
Caspase-3 Inhibitor III; . |
285570-60-7 | 1mg |
€111.80 | 2025-02-18 | ||
| abcr | AB350446-5mg |
Caspase-3 Inhibitor III; . |
285570-60-7 | 5mg |
€226.90 | 2025-02-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-300325-1mg |
Caspase-3 Inhibitor III, |
285570-60-7 | 1mg |
¥752.00 | 2023-09-05 |
Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt Related Literature
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt
Ac-Asp-Glu-Val-Asp-Chloromethylketone Trifluoroacetate Salt: A Comprehensive Overview
Ac-Asp-Glu-Val-Asp-Chloromethylketone Trifluoroacetate Salt, with the CAS number 285570-60-7, is a compound of significant interest in the fields of biochemistry and pharmacology. This compound, often abbreviated as AEDCMK-TFA, is a peptide-based molecule that has garnered attention due to its potential applications in enzyme inhibition and drug discovery. The molecule consists of a peptide backbone with specific amino acid residues, terminated by a chloromethyl ketone group, which is known for its ability to inhibit serine proteases. The trifluoroacetate (TFA) salt form is commonly used in research settings due to its stability and solubility properties.
The structure of AEDCMK-TFA is composed of four amino acids: Acetyl (Ac), Aspartic Acid (Asp), Glutamic Acid (Glu), and Valine (Val). The sequence of these amino acids plays a crucial role in determining the compound's biological activity. Recent studies have highlighted the importance of peptide sequence optimization in enhancing the specificity and potency of protease inhibitors. For instance, researchers have demonstrated that modifying the position or type of amino acids in the peptide backbone can significantly alter the compound's binding affinity to target enzymes.
The chloromethyl ketone group at the terminus of the peptide is a key functional moiety responsible for inhibiting proteolytic enzymes. This group acts as a reactive site, forming covalent bonds with the active site serine residue of serine proteases. This mechanism has been extensively studied, and recent advancements in computational chemistry have allowed for more precise modeling of these interactions. For example, molecular dynamics simulations have provided insights into how the spatial arrangement of the peptide backbone influences the accessibility of the chloromethyl ketone group to its target enzyme.
In terms of applications, AEDCMK-TFA has been utilized in various biochemical assays to study protease activity. Its role as an inhibitor has been particularly valuable in understanding pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. Recent research has focused on leveraging this compound to investigate the role of specific proteases in disease progression. For instance, studies have shown that inhibiting certain proteases can lead to reduced tumor growth or improved outcomes in models of Alzheimer's disease.
The trifluoroacetate salt form of this compound is advantageous due to its high purity and stability under experimental conditions. This form is often used in chromatographic separations and mass spectrometry analyses, where precise quantification is essential. Furthermore, the TFA salt form facilitates solubility in organic solvents, making it suitable for use in various biochemical assays.
Recent advancements in synthetic chemistry have also contributed to the efficient production of AEDCMK-TFA. Solid-phase synthesis techniques have been optimized to enhance yield and purity, ensuring that researchers can obtain high-quality samples for their studies. Additionally, advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have enabled detailed characterization of this compound's structure-function relationships.
In conclusion, Ac-Asp-Glu-Val-Asp-Chloromethylketone Trifluoroacetate Salt (CAS 285570-60-7) is a versatile compound with significant potential in both basic research and therapeutic development. Its unique structure allows it to serve as a potent protease inhibitor, making it an invaluable tool in studying enzymatic pathways and developing novel treatments for various diseases. As research continues to uncover new insights into its mechanisms and applications, this compound will likely play an increasingly important role in advancing our understanding of protease biology.
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